Cas no 97611-60-4 (2-Amino-2-(naphthalen-1-yl)acetic acid)

2-Amino-2-(naphthalen-1-yl)acetic acid structure
97611-60-4 structure
2-Amino-2-(naphthalen-1-yl)acetic acid
97611-60-4
C12H11NO2
201.221243143082
MFCD02662419
803709
2772352

2-Amino-2-(naphthalen-1-yl)acetic acid Properties

Names and Identifiers

    • 2-Amino-2-(naphthalen-1-yl)acetic acid
    • (1-Naphthyl)glycine
    • 1-Naphthaleneaceticacid, a-amino-
    • 2-amino-2-naphthalen-1-ylacetic acid
    • Amino-naphthalen-1-yl-acetic acid
    • 1-naphthylglycine
    • D,L-1-naphthylglycine
    • F2147-0648
    • amino(1-naphthyl)acetic acid
    • 2-(NAPHTHALEN-1-YL)-DL-GLYCINE
    • amino(naphthalen-1-yl)acetic acid
    • 1-Naphthaleneaceticacid, a-amino-, (aS)-
    • aminonaphthyl acetic acid
    • 2-(1-Naphthyl)glycine
    • alpha-(1-naphthyl)glycine
    • 1-Naphthaleneacetic acid, a-amino-
    • 2-amino-2-(1-naphthyl)acetic acid
    • 6830AC
    • BBL008185
    • STK010568
    • 1-Naphthaleneacetic acid, α-amino-, (±)- (ZCI)
    • α-Amino-1-naphthaleneacetic acid (ACI)
    • 2-Amino-2-(naphthalen-1-yl)aceticacid
    • EN300-236275
    • 13372-96-8
    • AKOS000188535
    • SB40339
    • SY246492
    • AKOS016045340
    • 97611-60-4
    • AB25784
    • AS-36002
    • CS-0005416
    • SCHEMBL159192
    • MFCD02662419
    • AB25786
    • (2S)-2-amino-2-(1-naphthyl)acetic acid
    • +Expand
    • MFCD02662419
    • SCDZHZMVNQDLCM-UHFFFAOYSA-N
    • 1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)
    • O=C(C(C1C2C(=CC=CC=2)C=CC=1)N)O

Computed Properties

  • 201.07900
  • 2
  • 3
  • 2
  • 201.079
  • 15
  • 242
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • -0.5
  • 63.3

Experimental Properties

  • 2.62450
  • 63.32000
  • 1.68
  • 398 °C at 760 mmHg
  • 194.5 °C
  • 1.294

2-Amino-2-(naphthalen-1-yl)acetic acid Security Information

2-Amino-2-(naphthalen-1-yl)acetic acid Customs Data

  • 2922499990
  • China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

2-Amino-2-(naphthalen-1-yl)acetic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IKFI-250mg
1-Naphthaleneacetic acid, a-amino-
97611-60-4 96%
250mg
$84.00 2024-04-19
A2B Chem LLC
AI65486-250mg
Amino-naphthalen-1-yl-acetic acid
97611-60-4 96%
250mg
$76.00 2024-07-18
Aaron
AR00IKNU-100mg
1-Naphthaleneacetic acid, a-amino-
97611-60-4 96%
100mg
$51.00 2024-07-18
abcr
AB283338-1 g
Amino-naphthalen-1-yl-acetic acid, 95% (H-DL-Gly(naphth-1-yl)-OH); .
97611-60-4 95%
1g
€254.50 2023-04-26
Alichem
A219006113-1g
2-Amino-2-(naphthalen-1-yl)acetic acid
97611-60-4 97%
1g
$195.30 2023-08-31
Apollo Scientific
OR480441-1g
2-Amino-2-(1-naphthyl)acetic acid
97611-60-4 96%
1g
£120.00 2024-08-02
Chemenu
CM140415-5g
Amino-naphthalen-1-yl-acetic acid
97611-60-4 97%
5g
$441
Enamine
EN300-236275-0.05g
2-amino-2-(naphthalen-1-yl)acetic acid
97611-60-4 95%
0.05g
$113.0 2024-06-19
eNovation Chemicals LLC
D961345-1g
1-Naphthaleneacetic acid, a-amino-
97611-60-4 96%
1g
$230 2022-09-07
Fluorochem
222900-10g
2-Amino-2-(naphthalen-1-yl)acetic acid
97611-60-4 95%
10g
£688.00 2022-03-01

2-Amino-2-(naphthalen-1-yl)acetic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  60 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 0 °C
Reference
Asymmetric Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene by Copper Catalysts Bearing New Bisoxazoline Ligands
Itagaki, Makoto; Masumoto, Katsuhisa; Yamamoto, Yohsuke, Journal of Organic Chemistry, 2005, 70(8), 3292-3295

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
Reference
New syntheses of α-amino acids based on N-acylimino acetates
Bretschneider, Thomas; Miltz, Wolfgang; Muenster, Peter; Steglich, Wolfgang, Tetrahedron, 1988, 44(17), 5403-14

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
Reference
Structure-based bioisosterism design, synthesis and biological evaluation of novel 1,2,4-triazin-6-ylthioacetamides as potent HIV-1 NNRTIs
Zhan, Peng; Li, Xiao; Li, Zhenyu; Chen, Xuwang; Tian, Ye; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(23), 7155-7162

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, reflux
Reference
Preparation of peptides and peptidomimetics as Toll-like receptor 4 (TLR4) inhibitors and use thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: (αS)-α-Amino-2-chlorobenzeneacetic acid Solvents: Acetonitrile ,  Water ;  24 h, 50 °C
Reference
Synthesis of unprotected 2-arylglycines by transamination of arylglyoxylic acids with 2-(2-chlorophenyl)glycine
Inada, Haruki; Shibuya, Masatoshi ; Yamamoto, Yoshihiko, Journal of Organic Chemistry, 2020, 85(17), 11047-11059

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  rt → reflux; 24 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.3, 0 °C
Reference
Enzymatic conversion of unnatural amino acids by yeast D-amino acid oxidase
Caligiuri, Antonio; D'Arrigo, Paola; Rosini, Elena; Tessaro, Davide; Molla, Gianluca; et al, Advanced Synthesis & Catalysis, 2006, 348(15), 2183-2190

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonium chloride Solvents: Methanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Inhibitors of phenylalanine ammonia-lyase: 1-aminobenzylphosphonic acids substituted in the benzene ring
Zon, Jerzy; Amrhein, Nikolaus; Gancarz, Roman, Phytochemistry, 2002, 59(1), 9-21

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water
1.2 Reagents: Lithium hydroxide Solvents: Water
Reference
The synthesis of amino acids via organoboranes
O'Donnell, Martin J.; Falmagne, Jean Bernard, Journal of the Chemical Society, 1985, (1985), 1168-9

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
The synthesis of amino acids by reaction of an electrophilic glycine cation equivalent with carbon nucleophiles
O'Donnell, Martin J.; Falmagne, Jean Bernard, Tetrahedron Letters, 1985, 26(6), 699-702

Synthetic Circuit 10

Reaction Conditions
Reference
Highly efficient asymmetric access to 1-azaspiro[4.4]nonane skeleton
Planas, Loic; Perard-Viret, Joelle; Royer, Jacques; Selkti, Mohamed; Thomas, Alain, Synlett, 2002, (10), 1629-1632

Synthetic Circuit 11

Reaction Conditions
Reference
Reactions of amines. XV. Synthesis of α-amino acids from imino esters
Baumgarten, Henry E.; Dirks, Jerald E.; Petersen, James M.; Zey, Robert L., Journal of Organic Chemistry, 1966, 31(11), 3708-11

2-Amino-2-(naphthalen-1-yl)acetic acid Raw materials

2-Amino-2-(naphthalen-1-yl)acetic acid Preparation Products

2-Amino-2-(naphthalen-1-yl)acetic acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:97611-60-4)2-Amino-2-(naphthalen-1-yl)acetic acid
A845730
99%/99%
1g/5g
171.0/553.0